molecular formula C6H12ClNO2 B2527677 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide CAS No. 28228-40-2

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Cat. No.: B2527677
CAS No.: 28228-40-2
M. Wt: 165.62
InChI Key: BRHZTLCNGNLUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide ( 28228-40-2) is an organic compound with the molecular formula C 6 H 12 ClNO 2 and a molecular weight of 165.62 g/mol [ citation:1 ]. This acetamide derivative features both a chloroacetamide group and a tertiary hydroxy group in its structure, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This building block is primarily used in research and development for the synthesis of more complex molecules. Its reactive chloro group is susceptible to nucleophilic substitution, allowing for the formation of bonds with various nucleophiles, while the hydroxy group can be utilized for further functionalization or to influence the compound's solubility. Specific stock and purity specifications should be confirmed with the batch-specific Certificate of Analysis (COA). As a standard handling procedure, this product may require cold-chain transportation and refrigerated storage to maintain stability [ citation:1 ]. Please Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2/c1-6(2,4-9)8-5(10)3-7/h9H,3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHZTLCNGNLUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with a suitable alcohol, such as 2-methyl-2-propanol, under acidic or basic conditions. The reaction can be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the chloroacetamide, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 2-chloro-N-(1-oxo-2-methylpropan-2-yl)acetamide.

    Reduction: Regeneration of this compound.

    Substitution: Formation of N-substituted acetamides.

Scientific Research Applications

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the chloro group can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties
Compound Name Substituent (R) Molecular Weight Solubility (H₂O) Melting Point (°C) Key Applications
Target Compound 1-Hydroxy-2-methylpropan-2-yl 193.63 g/mol Moderate 120–125 (predicted) Pharmaceutical intermediates
2-Chloro-N-(4-chlorophenyl)acetamide 4-Chlorophenyl 214.07 g/mol Low 145–148 Anticancer agents
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-Ethyl-6-methylphenyl 225.71 g/mol Insoluble 90–95 Herbicide metabolites
2-Chloro-N-(thiazol-2-yl)acetamide Thiazol-2-yl 190.64 g/mol Moderate 160–162 Antimicrobial agents

Key Observations :

  • Polarity : The hydroxyl group in the target compound improves aqueous solubility compared to aromatic substituents (e.g., phenyl, thiazole), which are often hydrophobic .
  • Thermal Stability : Aromatic derivatives (e.g., 4-chlorophenyl) exhibit higher melting points due to stronger π-π stacking and hydrogen bonding .

Research Findings and Case Studies

  • Case Study 1 : In a 2021 study (), 2-chloro-N-(4-phenylthiazole)acetamide derivatives exhibited 70–85% inhibition of breast cancer (MCF-7) cells at 50 µM. The target compound’s hydroxyl group may enhance cell permeability compared to bulkier aromatic analogs.
  • For example, 2-chloro-N-(1-hydroxypropan-2-yl)acetamide was less persistent in soil than its non-hydroxylated counterpart .

Q & A

Q. What are the common synthetic routes for 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a base-mediated reaction between chloroacetyl chloride and 1-hydroxy-2-methylpropan-2-amine under controlled temperatures (0–5°C) can yield the product. Key parameters include:
  • Base Selection : Use of weak bases (e.g., K₂CO₃) to avoid side reactions like hydrolysis .
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity and stabilize intermediates .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) tracks progress and minimizes byproducts .
    Alternative routes involve functionalizing pre-existing acetamide scaffolds with hydroxyl and methyl groups under mild acidic conditions .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures structural validation:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons adjacent to the chloro and hydroxyl groups. For example, the hydroxyl proton appears as a broad singlet (~δ 5.0 ppm), while the chloroacetamide carbonyl resonates near δ 170 ppm .
  • FTIR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹), N–H (~3300 cm⁻¹), and C–Cl (~650 cm⁻¹) confirm functional groups .
  • Single-Crystal XRD : Resolves spatial arrangement, particularly the steric effects of the 2-methylpropan-2-yl group .

Advanced Research Questions

Q. How can computational methods improve reaction design and predict regioselectivity in derivative synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model reaction pathways and transition states. For instance:
  • Reaction Path Search : Identifies low-energy pathways for substitutions at the chloro site versus hydroxyl group reactivity .
  • Solvent Effects : Continuum solvation models (e.g., COSMO-RS) predict solvent impacts on reaction rates and selectivity .
  • Machine Learning : Trains models on existing reaction datasets to propose optimal conditions (e.g., temperature, catalyst) for novel derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from variability in:
  • Assay Conditions : Standardize protocols (e.g., MIC testing against E. coli ATCC 25922) to ensure reproducibility .
  • Structural Purity : Impurities from incomplete synthesis (e.g., residual chloroacetyl chloride) may skew results. Use HPLC with UV detection (λ = 254 nm) to verify purity ≥95% .
  • Cellular Models : Compare results across primary cell lines (e.g., HEK-293) and cancer lines (e.g., MCF-7) to isolate target-specific effects .

Q. What strategies optimize regioselectivity in substitution reactions involving the chloroacetamide moiety?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
  • Nucleophile Strength : Soft nucleophiles (e.g., thiols) favor substitution at the chloro site, while hard nucleophiles (e.g., amines) may attack the carbonyl carbon. Use HSAB theory to guide reagent selection .
  • Protecting Groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to direct reactivity to the chloro site .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.